

Spectroscopic data for Fmoc-d-asp(oall)-oh

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fmoc-d-asp(oall)-oh**

Cat. No.: **B557736**

[Get Quote](#)

A Comparative Guide to the Spectroscopic Data of **Fmoc-D-Asp(OAll)-OH** and Alternative Protecting Groups

For researchers and professionals in drug development and peptide synthesis, the choice of protecting groups for amino acids is a critical decision that can significantly impact the efficiency and purity of the final product. The selection of a suitable protecting group for the side chain of aspartic acid is particularly important to prevent side reactions such as aspartimide formation. This guide provides a comparative analysis of the spectroscopic data for **Fmoc-D-Asp(OAll)-OH** and common alternatives, including Fmoc-D-Asp(OtBu)-OH and Fmoc-D-Asp(OBzl)-OH. The data presented here, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, serves as a valuable resource for characterization and quality control.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for **Fmoc-D-Asp(OAll)-OH** and two common alternatives. While extensive searches were conducted, not all specific peak data were publicly available. In such cases, the availability of the spectrum is noted.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ , ppm)
Fmoc-D-Asp(OAll)-OH	Not specified	Data not explicitly found, but spectra are available in databases.
Fmoc-D-Asp(OtBu)-OH	Not specified	A certificate of analysis confirms the spectrum is consistent with the structure, but specific peak data was not found. [1]
Fmoc-D-Asp(OBzl)-OH	Not specified	Data not explicitly found.

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ , ppm)
Fmoc-D-Asp(OAll)-OH	Not specified	Data not explicitly found, but spectra are available in databases. [2]
Fmoc-D-Asp(OtBu)-OH	Not specified	Data not explicitly found.
Fmoc-D-Asp(OBzl)-OH	Not specified	Data not explicitly found.

Table 3: Mass Spectrometry Data

Compound	Ionization Method	$[\text{M}+\text{H}]^+$ (m/z)	Molecular Weight (g/mol)
Fmoc-D-Asp(OAll)-OH	ESI-MS (Expected)	396.14	395.41
Fmoc-D-Asp(OtBu)-OH	LCMS [1]	412.18	411.45 [1]
Fmoc-D-Asp(OBzl)-OH	ESI-MS (Expected)	446.16	445.46 [3]

Table 4: FT-IR Spectroscopic Data

Compound	Technique	Key Peaks (cm ⁻¹)
Fmoc-D-Asp(OAll)-OH	ATR-Neat[2]	Data not explicitly found, but spectra are available, acquired on a Bruker Tensor 27 FT-IR. [2]
Fmoc-L-Asp(OtBu)-OH	KBr[4]	Data not explicitly found, but spectra are available, acquired on a Bruker Tensor 27 FT-IR. [4]
Fmoc-L-Asp(OBzl)-OH	Not specified	An IR spectrum is noted as available and passes identity tests.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted and optimized for the specific instrumentation and samples being analyzed.

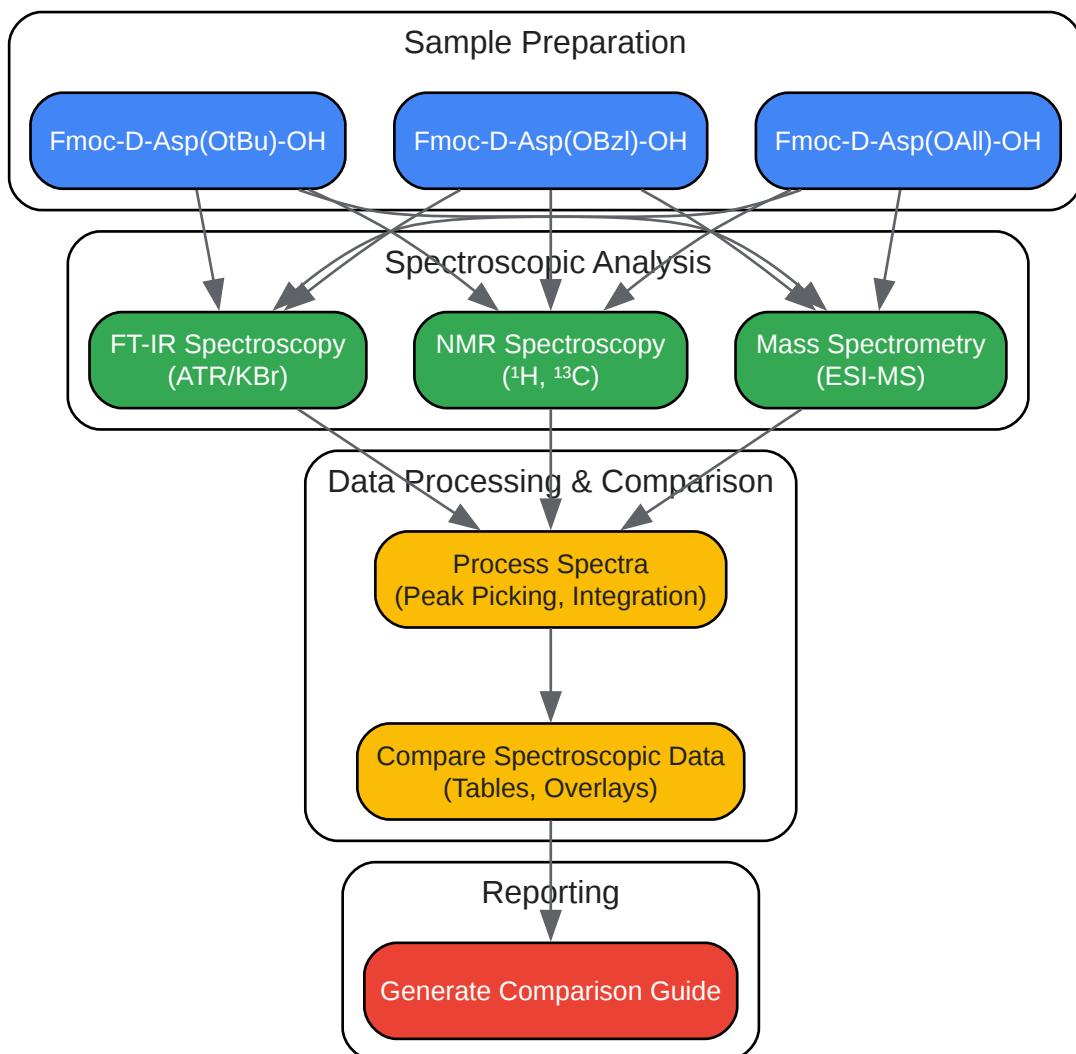
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the Fmoc-amino acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent will depend on the solubility of the compound.
- Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of 400 MHz or higher.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.

- Set the spectral width to appropriately cover the expected chemical shift range (typically 0-12 ppm).
- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Set the spectral width to cover the expected range (typically 0-200 ppm).
 - A larger number of scans will be necessary compared to ^1H NMR to obtain a good quality spectrum.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a solvent compatible with the ionization source, such as acetonitrile or methanol, often with a small amount of formic acid to promote protonation.
- Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS).
- Data Acquisition:
 - Infuse the sample solution directly into the ESI source or inject it into the LC system.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
 - Set the mass range to scan for the expected molecular ion.


- Data Analysis: Identify the peak corresponding to the $[M+H]^+$ ion to confirm the molecular weight of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (ATR):
 - Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
 - Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared spectrometer, such as a Bruker Tensor 27 FT-IR.[\[2\]](#)
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
 - Acquire the sample spectrum over a typical range of $4000-400\text{ cm}^{-1}$.
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Spectroscopic Comparison

The following diagram illustrates a typical workflow for the acquisition and comparative analysis of spectroscopic data for different protected amino acids.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Data Comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Fmoc-Asp(OAll)-OH | C22H21NO6 | CID 10715692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Fmoc-L-Asp(OtBu)-OH | C23H25NO6 | CID 2724635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic data for Fmoc-d-asp(oall)-oh]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b557736#spectroscopic-data-for-fmoc-d-asp-oall-oh\]](https://www.benchchem.com/product/b557736#spectroscopic-data-for-fmoc-d-asp-oall-oh)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com